
Asunaprevir
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Combination Therapy with Interferon and Ribavirin
Asunaprevir has been extensively studied in combination with pegylated interferon alfa and ribavirin, particularly for treatment-naïve patients infected with HCV genotypes 1 and 4.
Key Findings:
- In a Phase 2b study, patients receiving this compound (200 mg twice daily) alongside pegylated interferon alfa and ribavirin demonstrated significantly improved response rates compared to those on placebo. The sustained virologic response (SVR24) rates were 64% versus 44% in the placebo group for genotype 1 patients, and 89% versus 43% for genotype 4 patients .
- Adverse events were generally manageable, with aminotransferase elevations being the most notable but resolvable upon treatment adjustments .
All-Oral Regimens
This compound has also been evaluated in all-oral regimens without interferon or ribavirin. For instance, its combination with daclatasvir has shown promising results.
Clinical Trial Data:
- A study involving patients with HCV genotype 1b reported that an all-oral regimen of daclatasvir plus this compound achieved an SVR rate of 100% after 24 weeks of treatment . This regimen is particularly beneficial for patients intolerant to interferon.
Resistance Studies
Resistance to this compound has been a significant area of research, especially concerning its effectiveness against various HCV genotypes.
Resistance Mechanisms:
- In vitro studies have identified specific mutations associated with resistance to this compound, particularly at the NS3 protease domain (e.g., V36, T54, R155, A156) which can emerge during therapy . Understanding these resistance patterns is crucial for optimizing treatment regimens.
Efficacy Summary Table
Study Type | Treatment Regimen | Genotype | SVR Rate (%) | Adverse Events |
---|---|---|---|---|
Phase 2b | This compound + PegIFN + RBV | 1 | 64 | Aminotransferase elevations |
All-Oral | Daclatasvir + this compound | 1b | 100 | Minimal adverse effects |
Patient Demographics from Key Trials
Trial Name | Total Patients | Male (%) | Age Range (Years) | Genotype Distribution |
---|---|---|---|---|
AI447016 | 213 | 64.3 | 18 - 49 | Genotype 1 (majority) |
Daclatasvir Study | Varies | Not specified | Not specified | Genotype 1b |
Case Study: Efficacy in Treatment-Naïve Patients
A notable case involved a cohort of treatment-naïve patients who received this compound combined with pegylated interferon alfa and ribavirin. The study found that:
- Patient Profile: Majority male, aged between 46.5 and 52.5 years.
- Outcome: Extended rapid virologic response achieved by up to 92% in certain dosing groups .
Case Study: All-Oral Regimen Success
In another study focusing on an all-oral regimen involving daclatasvir and this compound:
Wirkmechanismus
Target of Action
Asunaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3 protease . The NS3 protease is an enzyme that plays a crucial role in the lifecycle of the hepatitis C virus, making it a primary target for antiviral drugs like this compound .
Mode of Action
This compound interacts with the HCV NS3 protease, inhibiting its function . The NS3 protease is responsible for cleaving the HCV polyprotein into individual proteins that are essential for viral replication . By inhibiting the NS3 protease, this compound prevents the proper processing of these proteins, thereby disrupting the viral lifecycle and inhibiting viral replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HCV lifecycle, specifically the processing of the HCV polyprotein . By inhibiting the NS3 protease, this compound disrupts this pathway, preventing the production of essential viral proteins and thereby inhibiting viral replication .
Pharmacokinetics
This compound undergoes rapid absorption, with a time to reach maximum plasma concentration (Tmax) of 2–4 hours and an elimination half-life (t½) of approximately 15–20 hours . It demonstrates high apparent oral clearance and minimal renal elimination . This compound is eliminated primarily via cytochrome P450 (CYP) 3A4–mediated hepatic oxidative metabolism and fecal excretion . It is highly preferentially distributed to the liver via organic anion–transporting polypeptide (OATP)–mediated transport, resulting in low plasma concentrations .
Result of Action
The primary result of this compound’s action is the inhibition of HCV replication . By preventing the proper processing of the HCV polyprotein, this compound disrupts the viral lifecycle, leading to a decrease in viral load .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the condition of the liver significantly affects this compound disposition, with higher plasma exposures observed in patients infected with HCV and/or hepatic impairment . Additionally, Japanese patients have higher exposure relative to North American/European patients, but comparable safety at the registrational dose . This compound plasma exposure is strongly affected by inhibitors of OATP transport .
Biochemische Analyse
Biochemical Properties
Asunaprevir interacts with the NS3 protease, an enzyme crucial for the life cycle of the HCV . The NS3 protease is responsible for cleaving the HCV polyprotein into individual proteins, a necessary step for the virus to exert its pathogenic effects .
Cellular Effects
This compound’s primary effect on cells is the inhibition of the HCV NS3 protease . By inhibiting this enzyme, this compound prevents the proper processing of the HCV polyprotein, thereby disrupting the viral life cycle and reducing the viral load within the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the HCV NS3 protease in a noncovalent manner . This binding inhibits the protease’s ability to cleave the HCV polyprotein, thus preventing the virus from replicating within the host cell .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed, reaching maximum plasma concentration in 2–4 hours . Its elimination half-life is approximately 15–20 hours . Steady state is achieved by day 7 in multiple-ascending dose studies .
Metabolic Pathways
This compound is metabolized by the liver, primarily via cytochrome P450 (CYP) 3A4–mediated hepatic oxidative metabolism . The metabolites of this compound are formed after mono- and bis-oxidation, N-dealkylation, loss of isoquinoline ring and O-demethylation .
Transport and Distribution
This compound demonstrates high apparent oral clearance and minimal renal elimination . It is distributed preferentially to the liver via organic anion–transporting polypeptide (OATP)–mediated transport, resulting in low plasma concentrations .
Vorbereitungsmethoden
Die Synthese von BMS-650032 umfasst mehrere Schritte, einschließlich der Konstruktion des tripeptidischen Acylsulfonamid-Kerns. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und spezifischer Reagenzien, um die gewünschten chemischen Umwandlungen zu erreichen . Industrielle Produktionsmethoden konzentrieren sich darauf, diese Syntheserouten zu optimieren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
BMS-650032 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Cyclopropyl-Acylsulfonamid-Einheit.
Reduktion: Reduktionsreaktionen können am Isochinolin-basierten P2*-Element auftreten.
Substitution: Substitutionsreaktionen sind üblich, insbesondere unter Einbeziehung des Chloratoms in der Molekülstruktur.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
BMS-650032 ist im Vergleich zu anderen NS3-Proteaseinhibitoren aufgrund seiner spezifischen chemischen Struktur und hohen oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:
BMS-605339: Eine frühere Leitverbindung mit ähnlicher antiviraler Aktivität, die jedoch mit kardialen Ereignissen verbunden ist.
Daclatasvir: Ein NS5A-Inhibitor, der häufig in Kombination mit BMS-650032 zur Steigerung der antiviralen Wirksamkeit eingesetzt wird.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer chemischen Struktur und ihren spezifischen Zielmolekülen innerhalb der Replikationsmaschinerie des Hepatitis-C-Virus .
Biologische Aktivität
Asunaprevir is a potent antiviral compound primarily known for its role as a hepatitis C virus (HCV) NS3 protease inhibitor. This article explores its biological activity, mechanisms of action, clinical efficacy, and associated case studies, supported by data tables and research findings.
This compound functions by inhibiting the NS3 protease enzyme, which is crucial for the replication of the HCV. The compound exhibits high potency with an IC50 range of 0.2-3.5 nM against HCV NS3 protease . Its mechanism involves the formation of a reversible complex with the protease, preventing the cleavage of viral polyproteins necessary for viral maturation and replication.
Antiviral Efficacy
This compound has demonstrated significant antiviral activity in various studies:
- In Vitro Studies : In replicon cell systems, this compound showed 50% effective concentration (EC50) values of 4 nM for genotype 1a and 1 nM for genotype 1b . This indicates its strong efficacy against both prevalent HCV genotypes.
- Clinical Trials : A series of clinical trials evaluated this compound's safety and efficacy. In a study involving patients treated with this compound and daclatasvir, 100% achieved sustained virologic response (SVR) after 24 weeks .
Clinical Case Studies
Several key studies highlight the clinical effectiveness and safety profile of this compound:
Study | Treatment Regimen | SVR Rate | Notable Adverse Events |
---|---|---|---|
Suzuki et al. (2014) | This compound 600 mg BID | 92% | Increased ALT levels |
Kumada et al. (2014) | DCV + ASN (200 mg BID) | 76.7% | Diarrhea, myalgia |
Multiple Ascending Dose Study | This compound doses (200-600 mg BID) | Varied by dose | Cytolytic hepatitis in one patient |
In the Suzuki et al. study, patients receiving this compound at a higher dose experienced elevated aminotransferase levels, leading to dose adjustments . These findings underscore the importance of monitoring liver function during treatment.
Immune Modulation
Interestingly, this compound also activates innate immune responses. Research indicates that it enhances MAVS-dependent signaling pathways, which play a role in restricting HCV and dengue virus infections . The activation was assessed using reporter assays that measured interferon-beta promoter activity, showing that this compound can modulate immune responses in hepatocytes.
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported:
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWSZZJLZRKHHD-WVWIJVSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46ClN5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026065 | |
Record name | Asunaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<50 mg/L | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Asunaprevir is a highly active HCV NS3 protease inhibitor. The genome of HCV has a positive polarity which allows it to be translated into a protein in the host cell without further transformation steps. However, the resultant protein needs to be divided by the enzyme NS3 protease into single proteins in order to be able to exert its enzymatic activity or structural role. Therefore, due to NS3 vital importance for viral replication, the inhibiting action of asunaprevir causes a robust antiviral activity. | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
630420-16-5 | |
Record name | Asunaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630420-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asunaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630420165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Asunaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASUNAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X0KRJ00S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145-155 ºC | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.